molecular formula C10H8BrNO2S B14898526 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid

Cat. No.: B14898526
M. Wt: 286.15 g/mol
InChI Key: VJBIIFKTVBKNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-bromoindole.

    Thioacetic Acid Addition: The 3-position of the indole ring is substituted with a thioacetic acid group. This can be achieved through a nucleophilic substitution reaction where the indole is treated with a suitable thioacetic acid derivative under basic conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding indole derivative without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-((1H-indol-3-yl)thio)acetic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its indole core. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but without the bromine and thioacetic acid groups.

    2-((1H-indol-3-yl)thio)acetic acid: Similar structure but lacks the bromine atom.

Uniqueness

2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is unique due to the presence of both the bromine atom and the thioacetic acid moiety. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H8BrNO2S/c11-7-3-1-2-6-8(4-12-10(6)7)15-5-9(13)14/h1-4,12H,5H2,(H,13,14)

InChI Key

VJBIIFKTVBKNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.